Physicochemical Profiling & Synthetic Utility of (1R)-2-Amino-1-methylcyclopentan-1-ol
Physicochemical Profiling & Synthetic Utility of (1R)-2-Amino-1-methylcyclopentan-1-ol
The following technical guide details the physicochemical properties, synthetic routes, and applications of (1R)-2-amino-1-methylcyclopentan-1-ol , a critical chiral scaffold in pharmaceutical development.
Executive Summary
The (1R)-2-amino-1-methylcyclopentan-1-ol scaffold represents a privileged structural motif in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., MET inhibitors).[1] Its value lies in the quaternary stereocenter at C1 , which rigidly orients the hydroxyl and amino groups, providing a specific vector for hydrogen bonding within enzyme active sites.[1][2]
This guide focuses on the (1R) series, with specific emphasis on the (1R,2R) diastereomer, which has been the subject of recent process intensification efforts using continuous flow chemistry to mitigate safety risks associated with its synthesis.[1][2][3]
Structural Identification & Stereochemistry
The molecule contains two contiguous stereocenters (C1 and C2).[1][2] The presence of the methyl group at C1 creates a quaternary center, significantly influencing the conformational lock of the cyclopentane ring.[1][2]
Diastereomeric Nomenclature
Confusion often arises regarding the cis/trans designation relative to the Cahn-Ingold-Prelog (CIP) priority.[1]
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(1R, 2R)-Isomer: The hydroxyl (C1) and amino (C2) groups are cis to each other.[1][2] This is often the bioactive conformer due to the potential for intramolecular hydrogen bonding (
).[1][2] -
(1R, 2S)-Isomer: The hydroxyl and amino groups are trans .[1][2] This is the thermodynamic product of standard epoxide ring-opening reactions (anti-addition).[1]
| Property | (1R, 2R)-Isomer (Cis) | (1R, 2S)-Isomer (Trans) |
| CAS Number | 1400689-45-3 | 1430230-57-1 |
| Configuration | Cis (OH/NH₂ same face) | Trans (OH/NH₂ opposite face) |
| Key Feature | Intramolecular H-bond capability | Standard anti-opening product |
Conformational Analysis (Graphviz Visualization)
The cis-isomer favors an envelope conformation where the intramolecular H-bond stabilizes the structure, reducing the entropic penalty upon binding to protein targets.[1]
Figure 1: Structural connectivity highlighting the potential for intramolecular hydrogen bonding in the cis-isomer.[1]
Physicochemical Specifications
The following data aggregates experimental and calculated values for the (1R)-2-amino-1-methylcyclopentan-1-ol scaffold.
| Property | Value / Description | Source/Note |
| Molecular Formula | - | |
| Molecular Weight | 115.17 g/mol | - |
| Physical State | Solid or Semi-solid | Low MP due to globular shape; hygroscopic.[1][4][5] |
| Solubility | High: MeOH, EtOH, DMSO, WaterLow: Hexanes, Toluene | Amphiphilic but polar-dominant.[1] |
| pKa (Amine) | ~9.5 - 10.2 | Typical for primary cycloalkyl amines.[1][2] |
| pKa (Alcohol) | ~16 - 17 | Tertiary alcohol, less acidic.[1] |
| LogP | -0.2 to 0.3 | Hydrophilic nature suggests good oral bioavailability but requires extraction optimization.[1] |
| H-Bond Donors | 2 (OH, NH₂) | - |
| H-Bond Acceptors | 2 (O, N) | - |
Synthetic Methodology (Expertise & Protocols)
Synthesis of the (1R, 2R)-cis isomer is challenging because the most direct route—opening of 1-methylcyclopentene oxide—proceeds via an
Industrial Continuous Flow Route (The "Zhang" Protocol)
A validated, scalable method for the (1R, 2R) isomer involves a continuous manufacturing process that mitigates the thermal hazards of epoxidation.[1][2]
Mechanism:
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Epoxidation: 1-Methylcyclopentene is oxidized to the epoxide.[1][2]
-
Ring Opening: The epoxide is opened (typically with an azide or amine source).[1][2] Note: To achieve the cis-amino alcohol, this step often involves an intermediate that is subsequently reduced or inverted, or the use of a specific catalyst.[1]
-
Hydrogenation: Reduction of the intermediate (e.g., azido-alcohol or nitro-alcohol) yields the final amine.[1]
Protocol Workflow:
Figure 2: Continuous manufacturing workflow adapted from Zhang et al. (ACS OPRD, 2020).
Experimental Considerations
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Safety Warning: The epoxidation of 1-methylcyclopentene is highly exothermic.[1] In batch mode, thermal runaway is a significant risk.[1][2] Continuous flow reactors (PFR/CSTR) are strongly recommended to manage heat transfer.[1][2]
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Regioselectivity: Nucleophilic attack on the epoxide occurs preferentially at the less substituted carbon (C2) under basic conditions, or the more substituted carbon (C1) under acidic conditions (due to carbocation character).[1][2] However, attack at C1 is sterically hindered by the methyl group.[1][2] Standard amine opening usually occurs at C2, yielding the 2-amino-1-hydroxyl motif.[1]
Applications in Drug Discovery
The (1R)-2-amino-1-methylcyclopentan-1-ol moiety is a "privileged scaffold" in the design of Type I and Type II Kinase Inhibitors .[1]
-
Hinge Binding: The amino and hydroxyl groups can form a bidentate H-bond interaction with the hinge region of kinases (e.g., c-Met, ALK).[1]
-
Solubility Enhancement: The polar nature of the scaffold improves the physicochemical properties of otherwise lipophilic drug candidates.[1][2]
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Metabolic Stability: The quaternary methyl group at C1 blocks metabolic oxidation at that position, a common clearance pathway for secondary cycloalkyl alcohols.[1][2]
Handling & Safety Profile
-
Hazards: The free base is corrosive and an irritant.[1][2] The hydrochloride salt is safer to handle but is hygroscopic.[1][2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation over long periods.[1][2]
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Reaction Safety: Avoid mixing the precursor epoxide with strong acids in non-vented vessels due to polymerization risk.[1][2]
References
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Zhang, X. et al. "Developing a Multistep Continuous Manufacturing Process for (1R,2R)-2-Amino-1-methylcyclopentan-1-ol."[1] Organic Process Research & Development, 2020, 24(11), 2734–2744.[1][2] [1][2]
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Chemical Book/PubChem. "Compound Summary: (1R,2R)-2-amino-1-methylcyclopentan-1-ol."[1] National Library of Medicine.[1][2] [1][2]
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BenchChem. "Application Notes: Reactions of Methyl-1,2-cyclopentene oxide."
